Ethyl 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate
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Overview
Description
Ethyl 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 5-position, a trifluoromethyl group at the 3-position, and an ethyl ester group at the 2-position of the pyridine ring. It is widely used in various fields, including pharmaceuticals, agrochemicals, and material sciences, due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-chloro-3-(trifluoromethyl)pyridine.
Esterification: The 5-chloro-3-(trifluoromethyl)pyridine is then subjected to esterification with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to obtain this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 5-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Nucleophilic Substitution: Substituted pyridine derivatives.
Reduction: 5-chloro-3-(trifluoromethyl)-2-pyridinemethanol.
Hydrolysis: 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylic acid.
Scientific Research Applications
Ethyl 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate has a wide range of applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory and anti-cancer agents.
Agrochemicals: It serves as a building block for the synthesis of herbicides and insecticides.
Material Sciences: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
Ethyl 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate can be compared with other similar compounds such as:
Ethyl 5-chloro-2-pyridinecarboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Ethyl 3-(trifluoromethyl)-2-pyridinecarboxylate: Lacks the chloro group, leading to variations in its chemical behavior and applications.
Mthis compound: Has a methyl ester group instead of an ethyl ester group, affecting its physical and chemical properties.
The presence of both the chloro and trifluoromethyl groups in this compound makes it unique, providing a combination of electronic and steric effects that influence its reactivity and applications.
Properties
IUPAC Name |
ethyl 5-chloro-3-(trifluoromethyl)pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)7-6(9(11,12)13)3-5(10)4-14-7/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCJANFQIOZHJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670549 |
Source
|
Record name | Ethyl 5-chloro-3-(trifluoromethyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198475-50-1 |
Source
|
Record name | Ethyl 5-chloro-3-(trifluoromethyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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